molecular formula C18H23FN2O3S B2785923 N-(3-(4-(dimethylamino)phenyl)propyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 953921-65-8

N-(3-(4-(dimethylamino)phenyl)propyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No. B2785923
CAS RN: 953921-65-8
M. Wt: 366.45
InChI Key: JHLKOJZGSWAHKF-UHFFFAOYSA-N
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Description

The compound “N-(3-(4-(dimethylamino)phenyl)propyl)-3-fluoro-4-methoxybenzenesulfonamide” is a complex organic molecule. It contains a sulfonamide group (-SO2NH2), which is a common functional group in many pharmaceutical drugs . It also contains a dimethylamino group attached to a phenyl ring, which could potentially give the compound basic properties and the ability to participate in hydrogen bonding .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s structure .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. The sulfonamide and dimethylamino groups in this compound could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, boiling point, and reactivity, can be influenced by its functional groups and overall structure .

Scientific Research Applications

Thermo- and pH-Responsive Polymers

The compound is used in the synthesis of thermo- and pH-responsive polymers . These polymers are synthesized by free radical polymerization and RAFT polymerization . The behavior of the synthesized polymers in buffer solutions is analyzed by turbidity and light scattering at a pH range of 7–13 and a concentration range of 0.0002–0.008 g·cm −3 .

Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions

The compound is used in the study of the influence of synthesis method on characteristics of buffer and organic solutions . The molar masses of the samples were 33,000–35,000 g∙mol −1 .

Copolymerization with n-Dodecyl Acrylate or n-Dodecyl Methacrylate

The compound is used in the radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .

Dispersant Viscosity Modifiers for Lubricating Oils

Amine-containing organo-soluble (meth)acrylic copolymers, which include this compound, are effective dispersant viscosity modifiers for lubricating oils .

Dyeing Polyester Materials

The compound is used in the dyeing of polyester materials . The dyes are used either with or without using carriers at different dyeing temperatures (70, 90, and 100 °C) .

Controlling Compositional Heterogeneity

The compound is used in controlling compositional heterogeneity in the copolymerization of amine-containing monomers and dodecyl (meth)acrylate in toluene .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many sulfonamide compounds are relatively safe for human use, but can cause allergic reactions in some individuals .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its potential uses in medicine, given the presence of the sulfonamide group, which is common in many pharmaceutical drugs .

properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O3S/c1-21(2)15-8-6-14(7-9-15)5-4-12-20-25(22,23)16-10-11-18(24-3)17(19)13-16/h6-11,13,20H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLKOJZGSWAHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-(dimethylamino)phenyl)propyl)-3-fluoro-4-methoxybenzenesulfonamide

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